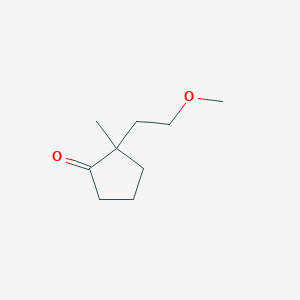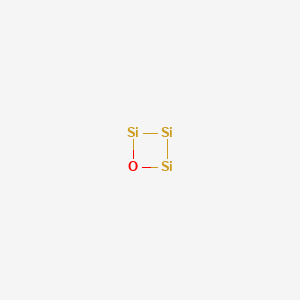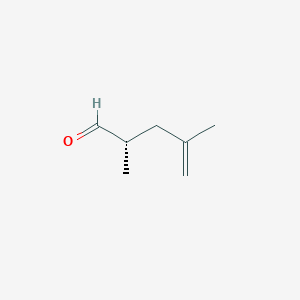
4-Pentenal, 2,4-dimethyl-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenal, 2,4-dimethyl-, (2S)- is an organic compound with the molecular formula C7H12O. It is a type of aldehyde characterized by the presence of a pentenal group with two methyl substituents at the 2 and 4 positions. The (2S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenal, 2,4-dimethyl-, (2S)- can be achieved through various organic reactions. One common method involves the aldol condensation of 2,4-dimethylpentanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is conducted at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Pentenal, 2,4-dimethyl-, (2S)- may involve the catalytic hydrogenation of 2,4-dimethyl-2-pentene followed by oxidation. This method ensures high yield and purity of the final product. The reaction conditions include the use of a palladium catalyst and controlled temperature and pressure settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenal, 2,4-dimethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2,4-Dimethylpentanoic acid.
Reduction: 2,4-Dimethylpentanol.
Substitution: Various substituted pentenals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Pentenal, 2,4-dimethyl-, (2S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Pentenal, 2,4-dimethyl-, (2S)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-4-pentenal: Similar structure but differs in the position of the methyl groups.
4-Penten-1-ol: Contains a hydroxyl group instead of an aldehyde group.
2,4-Dimethylpentanoic acid: The oxidized form of 4-Pentenal, 2,4-dimethyl-, (2S)-.
Uniqueness
4-Pentenal, 2,4-dimethyl-, (2S)- is unique due to its specific stereochemistry and the presence of both an aldehyde group and a pentenal structure. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
CAS-Nummer |
82507-48-0 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
(2S)-2,4-dimethylpent-4-enal |
InChI |
InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h5,7H,1,4H2,2-3H3/t7-/m0/s1 |
InChI-Schlüssel |
AUYPKQURWYJDFV-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CC(=C)C)C=O |
Kanonische SMILES |
CC(CC(=C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)(phenyl)methanone](/img/structure/B14412793.png)
![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
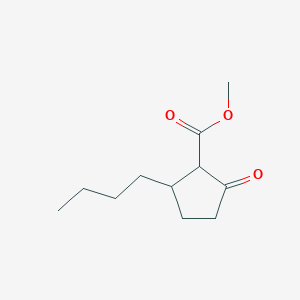
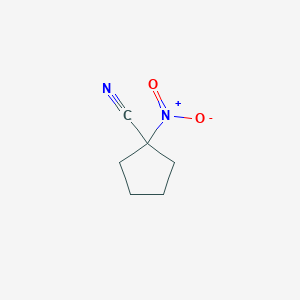
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
![1-Ethyl-3-propoxytricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14412815.png)
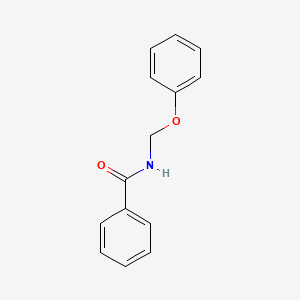

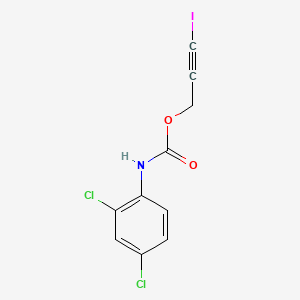
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
